Plumieride

描述

属性

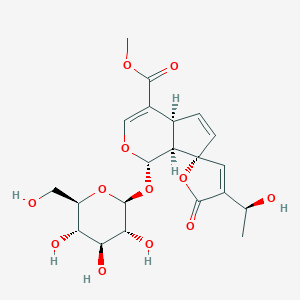

IUPAC Name |

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPMSFXOYJXDNJ-IRFSQMTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199109 |

Source

|

| Record name | Plumieride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-89-7 |

Source

|

| Record name | Plumieride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plumieride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plumieride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLUMIERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A048XW8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Plumieride: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumieride, an iridoid glycoside predominantly isolated from plants of the Plumeria genus, has emerged as a promising natural compound with a wide spectrum of biological activities and significant therapeutic potential. This technical guide provides an in-depth analysis of the current scientific literature on this compound, focusing on its core biological activities, underlying mechanisms of action, and quantitative data from preclinical studies. Detailed experimental protocols for key assays, alongside visualizations of critical signaling pathways and experimental workflows, are presented to facilitate further research and development of this compound-based therapeutics.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and potent biological properties. This compound, a prominent member of this class, has been the subject of numerous studies investigating its pharmacological effects. Traditionally, plants containing this compound have been used in folk medicine for various ailments. Modern scientific investigation has begun to validate these traditional uses, revealing this compound's potential as an anti-inflammatory, anticancer, neuroprotective, antifungal, and antidiabetic agent. This guide aims to consolidate the existing knowledge on this compound to serve as a valuable resource for the scientific community.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, making it a versatile candidate for drug development. The following sections detail its primary therapeutic potentials, supported by quantitative data from various in vitro and in vivo studies.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory and immunomodulatory effects. Its primary mechanism in this regard involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] this compound has been shown to suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of the inflammatory mediator nitric oxide.[2]

In vivo studies using the carrageenan-induced paw edema model in rats have provided quantitative evidence of its anti-inflammatory efficacy.

Table 1: Anti-inflammatory Activity of Plumerin-R (a protease from Plumeria latex containing this compound) in Carrageenan-Induced Rat Paw Edema [3]

| Treatment | Dose (mg/kg) | Inhibition of Edema after 4h (%) |

| Plumerin-R | 20 | Not specified |

| Plumerin-R | 40 | Not specified |

| Plumerin-R | 80 | 48.8 |

| Indomethacin (Standard) | 10 | 58.0 |

This compound also exhibits immunomodulatory properties by targeting the T-helper 1 (Th1) pathway. It enhances the release of Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which can help restore suppressed immune responses.[4]

Anticancer Activity

The cytotoxic potential of this compound against various cancer cell lines has been investigated, suggesting its promise as an anticancer agent. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Table 2: Cytotoxic Activity of this compound and its Derivatives

| Compound | Cell Line | IC50 / 50% Cell Kill (µg/mL) | Reference |

| This compound | Radiation-induced fibrosarcoma (RIF) | 49.5 | [5] |

| Dodecyl amide analogue of plumieridepentaacetate | Radiation-induced fibrosarcoma (RIF) | 11.8 | [5] |

| Di- and trisaccharide analogues of this compound | Radiation-induced fibrosarcoma (RIF) | 15-17 | [5] |

| Aqueous extract of Plumeria obtusa | BJ fibroblast cells (least cytotoxic) | CC50: 713.31±3.71 | [6] |

| Methanol (B129727) extract of Ixora coccinea | BJ fibroblast cells (most cytotoxic) | CC50: 116.72±2.28 | [6] |

These findings indicate that while this compound itself has moderate cytotoxic activity, structural modifications can significantly enhance its potency.

Antifungal Activity

This compound has shown potent antifungal activity against a range of pathogenic fungi. Its efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antifungal Activity of this compound and Related Compounds

| Compound/Extract | Fungal Strain | MIC (µg/mL) | Reference |

| This compound | Candida albicans | Lower than Fluconazole | [2][7] |

| Plumericin (B1242706) | Candida albicans | More potent than Nystatin | [8] |

| Plumericin | Candida krusei | More potent than Nystatin | [8] |

| Plumericin | Candida glabrata | More potent than Nystatin | [8] |

| Plumericin | Candida tropicalis | More potent than Nystatin | [8] |

| Plumericin | Cryptococcus neoformans | More potent than Nystatin | [8] |

| Chloroform and ethyl acetate (B1210297) extracts of Plumeria rubra | Aspergillus niger, A. ochraceus, A. ustus, Candida albicans | 500-2000 | [9] |

| Aqueous extract of Alamanda cathartica | Trichophyton mentagrophytes, T. rubrum | 32 | [6] |

In a murine model of cutaneous candidiasis, this compound demonstrated superior antifungal activity compared to the standard drug fluconazole.[2] It also downregulated the expression of virulence genes in Candida albicans, such as ALS1, Plb1, and Hyr1.[2][7]

Neuroprotective Activity

This compound has shown potential as a neuroprotective agent. Studies using PC12 cells, a common model for neuronal research, have indicated that iridoid components can protect against neuronal injury.[10][11][12] The proposed mechanisms include reducing oxidative stress and modulating apoptosis-related gene expression.[12][13]

Antidiabetic Potential

Preliminary studies suggest that this compound may have antidiabetic properties. Extracts from Plumeria species have been shown to reduce blood glucose levels in streptozotocin-nicotinamide induced diabetic rats.[14] While direct studies on isolated this compound are limited, this area presents a promising avenue for future research.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB pathway. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. This compound has been shown to inhibit the IKK-mediated phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[1]

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

Modulation of the Th1 Signaling Pathway

This compound has been shown to augment the Th1 immune response, which is crucial for cell-mediated immunity. In immunosuppressed animal models, this compound treatment leads to an increased production of the Th1 cytokines IL-2 and IFN-γ. This suggests its potential as an immunomodulatory agent to enhance deficient immune responses.

Caption: this compound enhances the Th1 immune response, leading to increased cytokine production.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Isolation and Purification of this compound from Plumeria Species

A common method for isolating this compound involves solvent extraction followed by column chromatography.

Caption: A typical workflow for the isolation and purification of this compound.

Protocol:

-

Plant Material Preparation: Air-dry and grind the plant material (e.g., leaves, bark) into a coarse powder.

-

Extraction: Macerate the powdered material in 80% aqueous methanol (1:10 w/v) for 24-48 hours at room temperature with occasional stirring. Repeat the extraction process three times.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Partitioning: Suspend the crude extract in water and partition it with dichloromethane. The aqueous layer, containing the more polar iridoid glycosides, is collected.

-

Column Chromatography: Apply the aqueous layer to a Diaion HP-20 column.

-

Elution: Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 50%, 100% methanol).

-

Fraction Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Purification: Pool the this compound-rich fractions and further purify using techniques like preparative HPLC to obtain pure this compound.

MTT Cytotoxicity Assay

This assay is used to assess the effect of this compound on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., RIF) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and its derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of this compound.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer this compound or a control vehicle orally to the rats.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound-treated groups compared to the control group.

Conclusion and Future Directions

This compound is a multifaceted natural product with a compelling profile of biological activities, including anti-inflammatory, anticancer, and antifungal properties. Its mechanisms of action, particularly the inhibition of the NF-κB pathway and modulation of the Th1 immune response, provide a solid foundation for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.

-

In-depth Mechanistic Studies: Further elucidation of the molecular targets of this compound within its known signaling pathways and the discovery of novel mechanisms will be critical.

-

Preclinical and Clinical Trials: Rigorous preclinical toxicity and efficacy studies in relevant animal models are necessary to pave the way for human clinical trials.

-

Structure-Activity Relationship (SAR) Studies: As demonstrated by its derivatives, there is significant potential to enhance the potency and selectivity of this compound through medicinal chemistry approaches.

References

- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal activity of plumericin and isoplumericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress [frontiersin.org]

- 12. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of methanol extract of Phellodendri Cortex against 1-methyl-4-phenylpyridinium (MPP+)-induced apoptosis in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Plumieride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumieride, a prominent iridoid glycoside, is a constituent of numerous plant species traditionally employed in ethnomedicine for a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, delving into the pharmacological activities of this bioactive compound. The document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for its investigation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration of this compound's therapeutic potential.

Introduction to this compound and its Botanical Sources

This compound is a monoterpenoid belonging to the iridoid class, characterized by a cyclopentan-[c]-pyran skeleton.[1] It is frequently found as a glycoside in various plant families, most notably the Apocynaceae, which includes genera such as Plumeria, Allamanda, and Himatanthus.[1][2] These plants are widely distributed in tropical and subtropical regions and have a rich history of use in traditional medicine.[3] For instance, decoctions of Plumeria obtusa leaves are traditionally used to treat wounds and skin disorders.[3] Similarly, herbal preparations from Morinda lucida are used to manage pain and inflammation in traditional practices.[1] The diverse biological activities attributed to these plants have spurred scientific interest in their phytochemical constituents, with this compound emerging as a compound of significant therapeutic promise.

Ethnobotanical Uses of this compound-Containing Plants

The traditional medicinal applications of plants containing this compound are diverse, reflecting the compound's broad spectrum of bioactivity. These uses, passed down through generations, have provided the foundation for modern pharmacological investigations.

Table 1: Ethnobotanical Uses of Selected this compound-Containing Plants

| Plant Species | Family | Traditional Use |

| Plumeria obtusa | Apocynaceae | Treatment of gastrointestinal ailments, diabetes, malaria, fever, pain, wounds, and skin disorders.[3] |

| Plumeria rubra | Apocynaceae | Treatment of venereal diseases, rheumatism, leprosy, fever, bacterial infections, and rheumatic pains.[4] |

| Plumeria acutifolia | Apocynaceae | Utilized in traditional medicine for its antimicrobial and anticancer properties.[1] |

| Allamanda cathartica | Apocynaceae | Employed in the treatment of malaria and jaundice.[5] The latex and leaf infusions are used as cathartics.[5] |

| Himatanthus sucuuba | Apocynaceae | The latex is used for its wound healing and antiulcer properties.[1] |

| Morinda lucida | Rubiaceae | Used to treat pain and inflammation.[1] |

Pharmacological Activities of this compound

Scientific studies have validated many of the traditional uses of this compound-containing plants, attributing a range of pharmacological effects to this compound. These activities include anti-inflammatory, antifungal, antimicrobial, cytotoxic, immunostimulatory, and neuroprotective effects.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties.[6] Studies have shown that plumericin, a related iridoid, can reduce the expression of key inflammatory mediators such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1] this compound has also been shown to modulate the inflammatory response in skin, suggesting its potential for treating inflammatory skin conditions.[3][5]

Antifungal and Antimicrobial Activity

This compound exhibits potent activity against a variety of fungal and bacterial pathogens. It has shown better antifungal activity than fluconazole (B54011) against Candida albicans, a common cause of superficial fungal infections.[3][7] The compound downregulates the expression of virulence genes in C. albicans, such as ALS1, Plb1, and Hyr1.[3][7] Its antidermatophytic activity against Epidermophyton floccosum and Microsporum gypseum has also been reported.[5] Furthermore, this compound and related iridoids have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][8]

Cytotoxic and Anticancer Activity

The potential of this compound as an anticancer agent has been explored in several studies. It has shown cytotoxic activity against various cancer cell lines.[1][8] For instance, the in vitro cytotoxicity of this compound and its analogues has been evaluated against radiation-induced fibrosarcoma (RIF) tumor cells.[9][10][11] Structural modifications of this compound have been shown to enhance its cytotoxic efficacy.[9][10]

Immunostimulatory Activity

This compound has been found to possess immunostimulatory properties. It can augment the immune system by targeting the Th-1 pathway.[12] Studies in immunosuppressed mice have shown that this compound restores suppressed cell-mediated and humoral immune responses and enhances the release of Th-1 cytokines like TNF-α, IFN-γ, and IL-2.[12]

Neuroprotective Effects

Iridoid compounds, including this compound, have been reported to have significant neuroprotective effects.[1][13] These compounds may offer therapeutic potential for neurodegenerative diseases by protecting neurons from damage and regulating neurotransmitter levels.[13]

Quantitative Data on this compound's Bioactivities

The following tables summarize the quantitative data from various preclinical studies investigating the pharmacological activities of this compound.

Table 2: In Vitro Antifungal and Antibacterial Activity of this compound

| Test Organism | Assay | Result | Reference |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | Lower than Fluconazole | [3][7] |

| Candida albicans | Zone of Inhibition | Wider than Fluconazole | [3][7] |

| Enterococcus faecalis | Minimum Inhibitory Concentration (MIC) | Better than Cloxacillin | [14] |

| Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | Better than Cloxacillin | [14] |

| Syncephalastrum racemosum | Minimum Inhibitory Concentration (MIC) | 7.81 µg/ml (Ethyl acetate (B1210297) fraction of P. acutifolia) | [8] |

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 3.9 µg/ml (Ethyl acetate fraction of P. acutifolia) | [8] |

Table 3: In Vitro Cytotoxic Activity of this compound and its Analogues

| Cell Line | Compound | IC50 / 50% Cell Kill | Reference |

| Radiation-Induced Fibrosarcoma (RIF) | This compound | 49.5 µg/mL | [9][10][11] |

| Radiation-Induced Fibrosarcoma (RIF) | Dodecyl amide analogue of plumieridepentaacetate | 11.8 µg/mL | [9][10] |

| Radiation-Induced Fibrosarcoma (RIF) | Di- and trisaccharide analogues of this compound | 15-17 µg/mL | [9][10] |

| Acute Leukemic Cancer (NB4) | Plumericin | ED50: 4.35 ± 0.21 μg/mL | [14] |

| Chronic Leukemic Cancer (K562) | Plumericin | ED50: 5.58 ± 0.35 μg/mL | [14] |

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments cited in this guide.

Isolation and Purification of this compound

Protocol for Isolation from Plumeria obtusa Leaves:

-

A methanolic extract of the plant material is prepared.

-

A portion of the extract is fractionated using column chromatography on silica (B1680970) gel.

-

A solvent system of dichloromethane-methanol (e.g., 8:2 v/v) is used for elution.

-

Fractions are collected and evaporated.

-

Further purification is achieved through subsequent silica gel column chromatography with a different solvent ratio (e.g., 6:4 v/v).

-

A final purification step is performed using a RP-18 column with a water-methanol solvent system (e.g., 7:3 v/v) to yield pure this compound.

-

The chemical structure is confirmed using 1H- and 13C-NMR spectroscopy and comparison with reported data.[3]

In Vivo Murine Model of Superficial Candidiasis

Protocol:

-

Animals: Adult male BALB/c mice are used.

-

Infection: Mice are infected intradermally with a suspension of Candida albicans (107–108 CFU/mL).

-

Treatment Groups:

-

Group I: Non-infected control.

-

Group II: Infected, untreated control.

-

Group III: Infected, treated with standard fluconazole (50 mg/kg bwt.).

-

Group IV & V: Infected, treated with this compound (25 and 50 mg/kg bwt., respectively).

-

-

Administration: Treatments are administered subcutaneously once daily for 3 days.

-

Sample Collection: Skin samples are collected on the 4th day post-inoculation.

-

Analysis: Samples are subjected to pathological, microbial, and molecular (qRT-PCR) studies to assess the efficacy of the treatment.[3][7]

In Vitro Antifungal Susceptibility Testing

Agar (B569324) Disc-Diffusion Method:

-

An initial screening of antimicrobial activity is performed using the agar disc-diffusion method.

-

Standard commercial antibiotic discs (e.g., Fluconazole 25 µg) are used as positive controls.

-

Discs impregnated with the solvent (e.g., 0.2% DMSO) serve as negative controls.

-

After incubation at 37 °C for 24 hours, the zones of inhibition around the discs are measured.[3]

Minimum Inhibitory Concentration (MIC) Determination:

-

This compound is dissolved in a solvent like DMSO to a high concentration (e.g., 2000 µg/mL).

-

Two-fold serial dilutions are prepared to obtain a range of concentrations.

-

The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation, compared to a drug-free control.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound's anti-inflammatory effects are mediated, in part, through the modulation of key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The investigation of this compound's bioactivity typically follows a structured workflow, from plant material to in vivo testing.

Caption: General experimental workflow for this compound investigation.

Conclusion and Future Directions

This compound, a naturally occurring iridoid, has demonstrated a remarkable range of pharmacological activities that corroborate the traditional medicinal uses of the plants from which it is derived. Its potent anti-inflammatory, antifungal, and cytotoxic properties make it a compelling candidate for further drug development. The data summarized in this guide highlight the need for continued research to fully elucidate its mechanisms of action, establish its safety and efficacy in clinical settings, and explore the potential of its derivatives for enhanced therapeutic effects. Future investigations should focus on pharmacokinetic and pharmacodynamic studies, as well as the development of optimized delivery systems to improve its bioavailability. The rich ethnobotanical history of this compound-containing plants, combined with robust scientific evidence, positions this compound as a promising lead compound in the quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Justification for the Medicinal Use of Plumeria rubra Linn. in Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Iridoid Glycosides from Plumeria Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of iridoid glycosides isolated from Plumeria species, focusing on their structural diversity, biological activities, and the methodologies employed for their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Plumeria Iridoid Glycosides

The genus Plumeria, belonging to the Apocynaceae family, is a rich source of a diverse array of secondary metabolites, among which iridoid glycosides are of significant scientific interest.[1] These compounds, characterized by a cyclopentan-[C]-pyran skeleton, have been isolated from various parts of Plumeria plants, including the bark, leaves, and flowers.[2] Phytochemical investigations have revealed a variety of iridoid structures, often specific to different Plumeria species such as P. rubra, P. obtusa, and P. alba.[3][4] These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects, making them promising candidates for further investigation in drug development.[2][5]

Quantitative Data of Iridoid Glycosides from Plumeria Species

The following tables summarize the key quantitative data for prominent iridoid glycosides isolated from various Plumeria species. This data is essential for the identification, characterization, and evaluation of these compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Selected Iridoid Glycosides from Plumeria rubra

This table presents the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts (δ) and coupling constants (J) for representative iridoid glycosides isolated from Plumeria rubra. The data were recorded in deuterated methanol (B129727) (CD₃OD) at 500 MHz for ¹H and 125 MHz for ¹³C NMR.

| Position | Plumerianoid C (¹H δ [ppm], J [Hz]) | Plumerianoid C (¹³C δ [ppm]) | Plumerianoid D (¹H δ [ppm], J [Hz]) | Plumerianoid D (¹³C δ [ppm]) |

| 1 | 5.80 (s) | 145.65 | 5.82 (s) | 145.83 |

| 3 | 7.45 (s) | 150.85 | 7.46 (s) | 150.89 |

| 4 | - | 122.44 | - | 122.44 |

| 5 | 3.65 (m) | 157.03 | 3.66 (m) | 157.03 |

| 6 | 2.45 (dd, 14.0, 5.0) | 31.09 | 2.46 (dd, 14.0, 5.0) | 31.12 |

| 7 | 2.10 (m) | 36.76 | 2.11 (m) | 36.76 |

| 8 | 4.85 (d, 8.0) | 94.90 | 4.86 (d, 8.0) | 94.88 |

| 9 | 3.20 (m) | 137.84 | 3.21 (m) | 137.91 |

| 10 | - | 150.15 | - | 150.15 |

| 11 | - | 139.88 | - | 139.90 |

| 12 | - | 172.85 | - | 172.91 |

| 13 | 4.25 (m) | 63.73 | 4.26 (m) | 63.61 |

| 14 | 1.85 (m) | 22.44 | 1.86 (m) | 22.26 |

Data compiled from Gao et al., 2024.[6]

Table 2: Cytotoxic Activity of Iridoid Glycosides and Extracts from Plumeria Species

This table summarizes the in vitro cytotoxic activity of various iridoid glycosides and extracts from Plumeria species against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Extract | Cell Line | IC₅₀ (µg/mL) | Reference |

| Hexane extract of P. rubra | HeLa | 14.5 | [7] |

| Hexane extract of P. obtusa | HeLa | 21.5 | [7] |

| Fulvoplumierin | P-388 (murine lymphocytic leukemia) | Not specified | [5] |

| Allamcin | P-388 (murine lymphocytic leukemia) | Not specified | [5] |

| Allamandin | P-388 (murine lymphocytic leukemia) | Not specified | [5] |

| Plumericin (B1242706) | P-388 (murine lymphocytic leukemia) | Not specified | [5] |

Note: The cytotoxic activity of fulvoplumierin, allamcin, allamandin, and plumericin was demonstrated against a panel of human cancer cell lines including breast, colon, fibrosarcoma, lung, melanoma, and KB, in addition to P-388, though specific IC₅₀ values were not provided in the abstract.[5]

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of iridoid glycosides from Plumeria species, based on established and cited experimental procedures.

Isolation and Purification of Iridoid Glycosides

The following protocol is a representative example for the isolation of iridoid glycosides from Plumeria species.

Caption: General workflow for the isolation of iridoid glycosides.

This protocol is adapted from established methods for the isolation of 15-demethylplumieride (B599551).[8]

-

Plant Material Preparation: Air-dry the plant material (e.g., flowers or bark of Plumeria rubra 'Acutifolia') and grind it into a coarse powder.[8]

-

Extraction:

-

Submerge the powdered plant material in 80% aqueous methanol at a 1:10 (w/v) ratio.[8]

-

Macerate the mixture for 24-48 hours at room temperature with occasional stirring.[8]

-

Filter the mixture to separate the extract from the plant residue. Repeat the extraction on the residue twice more.[8]

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.[8]

-

-

Preliminary Purification:

-

Dissolve the crude extract in water and apply it to a D101 macroporous resin column.[8]

-

Wash the column with deionized water to remove highly polar impurities.[8]

-

Elute the iridoid glycosides with a stepwise gradient of ethanol (B145695) in water (e.g., 15%, 30%, 50%, 95% ethanol).[8]

-

Collect the 15% ethanol fraction and concentrate it to yield a semi-purified extract.[8]

-

-

Isolation by High-Speed Counter-Current Chromatography (HSCCC):

-

Prepare a two-phase solvent system (e.g., ethyl acetate-n-butanol-water).[8]

-

Fill the HSCCC column with the stationary phase (upper phase).[8]

-

Pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is achieved.[8]

-

Dissolve the semi-purified extract in the biphasic solvent system and inject it into the HSCCC.[8]

-

Collect fractions of the eluent and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing 15-demethylthis compound.[8]

-

-

Final Purification:

-

Pool the fractions containing the target compound and concentrate them.

-

Further purify the compound using preparative HPLC if necessary.

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated 15-demethylthis compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[9]

-

Cytotoxicity Bioassay

The following is a generalized protocol for assessing the cytotoxic activity of isolated iridoid glycosides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

MTT Assay:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (iridoid glycosides) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Iridoid glycosides from Plumeria species exert their biological effects through various molecular mechanisms. This section illustrates some of the key signaling pathways modulated by these compounds.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Plumericin, an iridoid found in Plumeria, has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is a key regulator of inflammation.[13]

Caption: Plumericin inhibits the NF-κB signaling pathway.

Plumericin exerts its anti-inflammatory effect by inhibiting the IκB kinase (IKK) complex.[11] This inhibition prevents the phosphorylation and subsequent degradation of IκB, which normally sequesters NF-κB in the cytoplasm.[11] As a result, NF-κB cannot translocate to the nucleus to induce the expression of pro-inflammatory genes, such as those encoding adhesion molecules like VCAM-1 and ICAM-1.[11]

Immunomodulatory Activity: Augmentation of the Th1 Immune Response

This compound, another prominent iridoid from Plumeria, has been shown to possess immunostimulatory properties by augmenting the T helper 1 (Th1) immune response.[14]

Caption: this compound enhances the Th1 immune response.

The Th1 pathway is crucial for cell-mediated immunity against intracellular pathogens.[15][16] Naive CD4+ T cells, upon activation by antigen-presenting cells, differentiate into Th1 cells. These Th1 cells then secrete a characteristic profile of cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α).[14] this compound has been observed to enhance the production of these Th1 cytokines, thereby potentially boosting the cellular immune response.[14] IFN-γ is a potent activator of macrophages, while IL-2 promotes the proliferation and activity of cytotoxic T lymphocytes.[14]

Conclusion

The iridoid glycosides from Plumeria species represent a promising class of natural products with significant therapeutic potential. Their diverse chemical structures and wide range of biological activities, particularly in the areas of cancer and inflammation, warrant further investigation. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and illustrating the underlying mechanisms of action. It is hoped that this compilation will facilitate and inspire future research aimed at unlocking the full therapeutic potential of these fascinating compounds.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ctegd.uga.edu [ctegd.uga.edu]

- 5. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. scienceasia.org [scienceasia.org]

- 8. benchchem.com [benchchem.com]

- 9. Complete NMR spectral assignments of two new iridoid diastereoisomers from the flowers of Plumeria rubra L. cv. acutifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

Plumieride derivatives and their natural sources

An In-depth Technical Guide to Plumieride Derivatives and Their Natural Sources

Introduction

This compound is a prominent iridoid glycoside, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. First isolated from the latex of Plumeria rubra, it has since been identified in various other plant species. This compound and its naturally occurring and synthetic derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antifungal, and immunomodulatory properties, making them promising candidates for drug development. This technical guide provides a comprehensive overview of this compound derivatives, their natural sources, biological activities, and the experimental protocols used for their study.

Natural Sources of this compound and Its Derivatives

This compound and its derivatives are predominantly found in plant species belonging to the Apocynaceae family, commonly known as the dogbane family. The genera Plumeria and Allamanda are particularly rich sources of these iridoids. The distribution of these compounds can vary between different parts of the plant, with roots and bark often containing the highest concentrations.

| Compound Name | Natural Source(s) | Plant Part(s) | Family | Reference(s) |

| This compound | Plumeria bicolor, P. obtusa, P. rubra, P. acutifolia, P. alba, P. inodora, Allamanda cathartica, Allamanda polyantha, Himatanthus, Plantago | Bark, Leaves, Flowers, Roots | Apocynaceae, Plantaginaceae | [1][2][3][4][5] |

| Isoplumericin | Plumeria rubra, P. acutifolia | Bark, Roots | Apocynaceae | [4] |

| Plumericin | Plumeria rubra, P. acutifolia | Roots | Apocynaceae | [4] |

| Protoplumericin A | Plumeria obtusa | Aerial parts, Flowers | Apocynaceae | [3][6] |

| This compound Acid | Plumeria obtusa, P. alba | Aerial parts, Bark, Leaves | Apocynaceae | [3][6][7] |

| 1α-Plumieride | Plumeria obtusa, P. acutifolia | - | Apocynaceae | [7][8] |

| 15-Demethylthis compound | Plumeria obtusa | - | Apocynaceae | [8] |

| Plumieridin A | Plumeria obtusa | - | Apocynaceae | [8] |

| Plumieridine | Plumeria obtusa | - | Apocynaceae | [8] |

| This compound p-E-coumarate | Plumeria obtusa | Leaves | Apocynaceae | [4][7] |

| This compound p-Z-coumarate | Plumeria obtusa | Leaves | Apocynaceae | [4][7] |

| 6''-O-acetylthis compound p-E-coumarate | Plumeria obtusa | Leaves | Apocynaceae | [4][7] |

| 6''-O-acetylthis compound p-Z-coumarate | Plumeria obtusa | Leaves | Apocynaceae | [4][7] |

| 13-O-caffeoylthis compound | Plumeria obtusa | Aerial Parts | Apocynaceae | [6] |

| Fulvoplumierin | Plumeria rubra, P. acutifolia | Bark, Roots | Apocynaceae | [4] |

| Allamcin | Plumeria rubra | Bark | Apocynaceae | [4] |

| Allamandin | Plumeria rubra | Bark | Apocynaceae | [4] |

Biological Activities and Quantitative Data

This compound derivatives have been evaluated for a multitude of biological activities. The structural modifications, both natural and synthetic, have shown significant impacts on their potency.

Anticancer Activity

This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines. Modifications to the core structure have been shown to enhance this activity.

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

| This compound | Radiation-Induced Fibrosarcoma (RIF) | 50% Cell Kill | 49.5 µg/mL | [1][2][9] |

| Dodecyl amide analogue of plumieridepentaacetate | Radiation-Induced Fibrosarcoma (RIF) | 50% Cell Kill | 11.8 µg/mL | [1][2][9] |

| Di- and trisaccharide analogues of this compound | Radiation-Induced Fibrosarcoma (RIF) | 50% Cell Kill | 15-17 µg/mL | [1][2][9] |

| Plumericin | NB4 (Acute Leukemic) | ED50 | 4.35 ± 0.21 μg/mL | [10] |

| Plumericin | K562 (Chronic Leukemic) | ED50 | 5.58 ± 0.35 μg/mL | [10] |

| 1α-protoplumericin B-C, 13-O-caffeoyl-15-demethy-plumieride, etc. | Hela, HCT-8, HepG2 | - | Moderate Inhibition | [11] |

Antifungal Activity

This compound exhibits potent activity against various fungal pathogens, including dermatophytes and plant pathogens.

| Compound | Fungal Strain | Activity Metric | Value | Reference(s) |

| This compound | Candida albicans | MIC | Lower than Fluconazole | [3][12] |

| This compound | Cryptococcus spp. | - | Active | [3] |

| This compound | Dermatophytes (Epidermophyton floccosum, Microsporum gypseum) | - | Strong fungitoxicity | [2] |

| This compound | Plant Pathogens (Phomopsis vexans, Phytophthora capsici, Fusarium oxysporum, Rhizoctonia solani, Sclerotium rolfsii) | Mycelial Growth Inhibition | 100% for P. vexans, P. capsici, F. oxysporum | [3][13] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and its derivatives are well-documented, often linked to the modulation of key inflammatory mediators.

| Compound/Extract | Model | Activity | Reference(s) |

| This compound | C. albicans-induced dermatitis in mice | Downregulation of iNOS, TNF-α, IL-1β, NF-κB | [3][14] |

| Plumerianine | Carrageenin-induced paw edema | Significant inhibition | [15] |

| Plumerianine | Cotton pellet granuloma | Significant inhibition | [15] |

| P. rubra glycoside extract (750 mg/kg) | Carrageenan-induced paw edema | Activity comparable to positive control | [16] |

Other Activities

-

Immunostimulatory: this compound has been shown to restore suppressed cell-mediated and humoral immune responses in mice, augmenting the Th-1 pathway by enhancing the release of TNF-α, IFN-γ, and IL-2.[17]

-

Antibacterial: Extracts of Plumeria species containing this compound-type iridoids have shown activity against multidrug-resistant Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli.[3][6]

-

Antiviral: While specific data on this compound is limited, nanoparticles synthesized from Plumeria rubra extract, which contains Plumieridin B, showed low antiviral activity against a low-pathogenic coronavirus (229E).[18]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the isolation, characterization, and biological evaluation of this compound derivatives.

Isolation and Purification of this compound from Plumeria obtusa

This protocol is based on the methodology described for isolating this compound from the leaves of P. obtusa.[3]

-

Plant Extraction:

-

Air-dry and powder the leaves of Plumeria obtusa.

-

Macerate the powdered leaves in 95% ethanol (B145695) at room temperature.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a dry residue.

-

-

Solvent Partitioning:

-

Suspend a portion of the dry residue (e.g., 200 g) in distilled water (500 mL).

-

Partition the aqueous suspension with dichloromethane (B109758) (3 x 2 L) to remove nonpolar compounds.

-

-

Column Chromatography (Diaion HP-20):

-

Apply the remaining aqueous layer to a Diaion HP-20 column.

-

Elute sequentially with distilled water (2 L), 50% methanol-water (3 L), and finally 100% methanol (B129727) (3 L).

-

Collect and evaporate the fractions to yield a water fraction, a 50% methanol-water fraction, and a methanol fraction (M-F). The M-F fraction is enriched with this compound.[3][6]

-

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the bioactive methanol fraction (M-F) to further separation using a silica gel column.

-

Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100:0 and gradually increasing the polarity).

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Final Purification:

-

Combine fractions containing the target compound (this compound).

-

Perform final purification using preparative HPLC or recrystallization to obtain pure this compound.

-

-

Structural Elucidation:

In Vitro Anticancer Activity Assay (RIF Tumor Cells)

This protocol describes the determination of cytotoxicity against Radiation-Induced Fibrosarcoma (RIF) tumor cells.[1][2][9]

-

Cell Culture: Culture RIF tumor cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO₂).

-

Compound Preparation: Dissolve this compound and its derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to achieve the desired final concentrations for the assay.

-

Cell Seeding: Seed the RIF cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Cytotoxicity Assessment (e.g., MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration required for 50% cell kill (or IC₅₀) by plotting a dose-response curve.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.[15][16]

-

Animal Acclimatization: Use adult rats (e.g., Sprague-Dawley or Wistar), and acclimatize them to laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivative.

-

Administer the test compounds and controls orally or via intraperitoneal injection.

-

-

Induction of Inflammation: After a set time (e.g., 60 minutes) post-treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema:

-

Measure the paw volume immediately before the carrageenan injection (initial volume) using a plethysmometer.

-

Measure the paw volume at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Visualizations: Workflows and Signaling Pathways

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of this compound derivatives from a plant source, followed by screening for biological activity.

Caption: Workflow for isolation and screening of this compound derivatives.

Structural Modification of this compound for Enhanced Anticancer Activity

This diagram shows the structural modification strategies applied to this compound to improve its cytotoxic effects, as described in the literature.[1][9]

Caption: Strategies for modifying this compound to boost anticancer effects.

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on studies showing this compound's effect on inflammatory markers during Candida albicans infection, this diagram proposes a simplified signaling pathway.[3]

Caption: this compound's proposed inhibition of the NF-κB inflammatory pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. saspublishers.com [saspublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of secondary metabolites from Plumeria obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural modifications of this compound isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 13. Research Portal [researchportal.murdoch.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Anti-anaphylactic and anti-inflammatory activities of a bioactive alkaloid from the root bark of Plumeria acutifolia Poir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lupinepublishers.com [lupinepublishers.com]

- 17. Immunostimulatory activity of this compound an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multifunctional Plumeria rubra nanoparticles: Antimicrobial, antiviral, antiparasitic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Plumieride: A Technical Guide to its Antifungal Properties Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Plumieride, an iridoid glycoside isolated from plants of the Plumeria genus, has demonstrated promising antifungal activity against C. albicans. This technical guide provides an in-depth overview of the current understanding of this compound's antifungal properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antifungal drugs.

Introduction

Candida albicans is a dimorphic fungus that exists as a commensal in the human microbiota. However, in immunocompromised individuals, it can become an opportunistic pathogen, causing a wide range of infections from superficial candidiasis to invasive systemic disease.[1][2] A key virulence attribute of C. albicans is its ability to switch from a yeast to a hyphal morphology, which facilitates tissue invasion and biofilm formation.[1] Biofilms, in particular, confer increased resistance to conventional antifungal agents, making treatment challenging. This compound, a naturally occurring iridoid, has emerged as a potential candidate for antifungal therapy due to its demonstrated efficacy against C. albicans.[1][2]

Mechanism of Action: Targeting Virulence Factors

This compound exerts its antifungal effect against Candida albicans not by directly killing the fungal cells, but by targeting key virulence factors that are essential for its pathogenicity. The primary mechanism involves the downregulation of specific genes responsible for hyphal formation and biofilm development.[1]

In vivo studies in a murine model of cutaneous candidiasis have shown that treatment with this compound leads to a significant reduction in the expression of the following virulence-associated genes:[1]

-

ALS1 (Agglutinin-like sequence 1): This gene encodes a cell surface glycoprotein (B1211001) that plays a crucial role in the adhesion of C. albicans to host cells and abiotic surfaces, a critical initial step in biofilm formation.[1] this compound treatment has been shown to downregulate the expression of ALS1 by approximately 35%.[1]

-

HYR1 (Hyphally regulated 1): This gene is specifically expressed during hyphal development and is involved in maintaining the integrity of the hyphal cell wall.[1] By downregulating HYR1 expression by nearly 20%, this compound inhibits the morphological transition from yeast to hyphae.[1]

-

PLB1 (Phospholipase B1): This gene encodes a secreted phospholipase that contributes to the invasion of host tissues.[1] this compound has been observed to downregulate the expression of PLB1.[1][2]

By suppressing the expression of these key genes, this compound effectively inhibits the ability of C. albicans to form biofilms and invade host tissues, thereby attenuating its virulence.[1]

References

A Technical Guide to the In Vitro Anti-inflammatory Effects of Plumieride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plumieride, an iridoid glycoside, has demonstrated significant anti-inflammatory properties in various in vitro models. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its interaction with key inflammatory signaling pathways. The primary mechanism identified is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This compound and its related compound, Plumericin, have been shown to suppress the production of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This document provides a detailed overview of the experimental data, protocols, and the molecular pathways involved, offering a comprehensive resource for researchers in the field of inflammation and drug discovery.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response. Its activation leads to the expression of a wide array of pro-inflammatory genes. Research has consistently shown that the anti-inflammatory effects of this compound and its analogs are primarily mediated through the suppression of this pathway.

A key compound in this research, Plumericin, acts by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition is mediated through the IκB kinase (IKK) complex. By blocking the degradation of IκBα, Plumericin ensures that NF-κB remains inactive in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target inflammatory genes. This targeted action highlights its potential as a specific inhibitor of inflammation.

Immunostimulatory Effects of Plumieride on the Th1 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumieride, an iridoid glucoside, has demonstrated significant potential as an immunomodulatory agent with a pronounced capacity to stimulate the T helper 1 (Th1) pathway of the immune system. This technical guide provides an in-depth analysis of the immunostimulatory effects of this compound, focusing on its mechanism of action in promoting Th1-mediated immune responses. Drawing from key in vivo studies, this document summarizes the quantitative effects of this compound on crucial Th1 cytokines, outlines the experimental protocols used to ascertain these effects, and presents a putative signaling pathway for its activity. This guide is intended to be a comprehensive resource for researchers and professionals in immunology and drug development who are investigating novel immunomodulatory compounds.

Introduction

The adaptive immune response is broadly categorized into two principal arms: T helper 1 (Th1) and T helper 2 (Th2) pathways. The Th1 pathway is critical for cell-mediated immunity, primarily targeting intracellular pathogens such as viruses and bacteria. This response is characterized by the production of pro-inflammatory cytokines, including Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). The master regulator for Th1 cell differentiation is the transcription factor T-bet. A robust Th1 response is essential for effective host defense, and agents that can potentiate this pathway are of significant interest for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.

This compound, an iridoid glucoside isolated from plants of the Plumeria genus, has emerged as a promising immunostimulatory molecule. Research has indicated that this compound can augment the immune system by specifically targeting the Th1 pathway. This document synthesizes the available scientific data on the Th1-stimulatory effects of this compound, providing a detailed technical overview for further research and development.

Quantitative Effects of this compound on Th1 Cytokines

An in vivo study by Singh et al. (2017) investigated the immunostimulatory effects of this compound in an immunosuppressed BALB/c mouse model. The quantitative data from this study, demonstrating the impact of this compound on key Th1 and Th2 cytokines, are summarized below.

Table 1: Effect of this compound on Serum Th1 and Th2 Cytokine Levels in Immunosuppressed Mice

| Treatment Group | Dose | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) | IL-4 (pg/mL) |

| Normal Control | - | 135.4 ± 10.2 | 120.7 ± 9.5 | 115.3 ± 8.9 | 45.2 ± 3.8 |

| Immunosuppressed Control | - | 55.8 ± 4.7 | 48.2 ± 4.1 | 50.1 ± 4.5 | 88.6 ± 7.2 |

| This compound | 5 mg/kg | 98.6 ± 8.1 | 85.3 ± 7.3 | 82.4 ± 7.1 | 50.3 ± 4.6 |

| This compound | 10 mg/kg | 125.1 ± 9.8 | 110.9 ± 8.9 | 105.7 ± 9.2 | 48.1 ± 4.1 |

| Levamisole (Standard) | 2.5 mg/kg | 130.2 ± 10.5 | 115.6 ± 9.1 | 110.8 ± 9.5 | 46.5 ± 4.0 |

*p < 0.05 compared to the immunosuppressed control group. Data are presented as mean ± standard deviation.

The results clearly indicate that this compound treatment significantly and dose-dependently increased the serum levels of the Th1 cytokines IFN-γ, IL-2, and TNF-α in immunosuppressed mice, restoring them to near-normal levels. Conversely, this compound administration led to a significant reduction in the Th2 cytokine IL-4, which was elevated in the immunosuppressed state. This demonstrates a clear polarization of the immune response towards the Th1 pathway.

Putative Signaling Pathway of this compound-Mediated Th1 Stimulation

Based on the observed effects on Th1 cytokines and the known mechanisms of Th1 pathway activation, a putative signaling pathway for this compound's immunostimulatory activity is proposed. This pathway likely involves the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to the production of IL-12, a key cytokine that drives the differentiation of naive T cells into Th1 cells. These differentiated Th1 cells, under the influence of the master transcription factor T-bet, then produce the signature Th1 cytokines.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Singh et al. (2017), which form the basis of the quantitative data presented.

Animal Model and Immunosuppression

-

Animals: Male BALB/c mice, 6-8 weeks old, were used for the in vivo experiments.

-

Immunosuppression Induction: To create an immunosuppressed model, mice were treated with cyclophosphamide (B585) (30 mg/kg, intraperitoneally) for three consecutive days, followed by cyclosporine A (30 mg/kg, orally) for the next five days. This regimen effectively suppresses both cell-mediated and humoral immunity.

This compound Administration

-

Drug Preparation: this compound was suspended in 0.5% carboxymethylcellulose (CMC) for oral administration.

-

Dosing: Following the immunosuppression protocol, mice were orally administered this compound at doses of 5 mg/kg and 10 mg/kg body weight daily for 10 days. A standard immunomodulatory drug, Levamisole (2.5 mg/kg), was used as a positive control.

Cytokine Level Determination (ELISA)

-

Sample Collection: At the end of the treatment period, blood was collected from the retro-orbital plexus of the mice. Serum was separated by centrifugation and stored at -80°C until analysis.

-

ELISA Procedure:

-

96-well microtiter plates were coated with capture antibodies specific for mouse IFN-γ, IL-2, TNF-α, and IL-4 and incubated overnight at 4°C.

-

The plates were washed and blocked with 1% BSA in PBS for 1 hour at room temperature.

-

Serum samples and standards were added to the wells and incubated for 2 hours at room temperature.

-

After washing, biotinylated detection antibodies specific for each cytokine were added and incubated for 1 hour.

-

Streptavidin-horseradish peroxidase (HRP) conjugate was added and incubated for 30 minutes.

-

The plates were washed again, and a substrate solution (TMB) was added.

-

The reaction was stopped with 2N H₂SO₄, and the absorbance was measured at 450 nm using an ELISA plate reader.

-

Cytokine concentrations were calculated from the standard curves.

-

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

Conclusion

The evidence presented in this technical guide strongly supports the immunostimulatory properties of this compound, specifically its ability to enhance the Th1 pathway. By significantly increasing the production of key Th1 cytokines (IFN-γ, IL-2, and TNF-α) while concurrently reducing the Th2 cytokine IL-4 in an immunosuppressed animal model, this compound demonstrates a clear capacity to polarize the immune response towards cell-mediated immunity. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of these effects. The putative signaling pathway suggests a mechanism involving the activation of antigen-presenting cells and subsequent T-bet-driven Th1 differentiation. These findings position this compound as a compelling candidate for further research and development as a novel vaccine adjuvant, an immunotherapeutic agent for infectious diseases, and potentially in the context of cancer immunotherapy where a robust Th1 response is desirable. Further studies are warranted to fully elucidate the molecular targets of this compound within the immune signaling cascade and to evaluate its efficacy and safety in more complex disease models.

Plumieride: A Promising Iridoid for Antimicrobial Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plumieride, an iridoid glycoside predominantly isolated from plants of the Plumeria and Allamanda genera, is emerging as a compound of significant interest in the field of antimicrobial research.[1][2][3] Exhibiting a range of biological activities, its potential as an antibacterial and particularly as a potent antifungal agent is supported by a growing body of scientific evidence.[1][3][4] This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, detailing its efficacy against various pathogens, outlining the experimental protocols used for its evaluation, and exploring its potential mechanisms of action.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated significant inhibitory activity against a variety of pathogenic microorganisms, with a particularly strong effect against fungal species.[1][2] In-vitro studies have established its efficacy against clinically relevant yeasts and molds, as well as certain multidrug-resistant bacteria.[1][4]

Antifungal Activity

This compound has shown notable antifungal properties against several human and plant pathogens.[1] It has been reported to be effective against Candida albicans, the most common cause of superficial fungal infections in humans, with in vitro studies showing it to have a wider zone of inhibition and a lower Minimum Inhibitory Concentration (MIC) compared to the standard antifungal drug, fluconazole.[1][5] Its activity also extends to Cryptococcus spp., where it has been shown to cause morphological alterations in the C. neoformans H99 strain.[1] Furthermore, this compound has demonstrated inhibitory effects against various dermatophytes and phytopathogens, including Phomopsis vexans, Phytophthora capsici, Fusarium oxysporum, Rhizoctonia solani, and Sclerotium rolfsii.[1]

Antibacterial Activity

The antibacterial potential of this compound and related iridoids has also been investigated. Extracts containing this compound have shown activity against multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae and Shiga-toxin producing Escherichia coli (STEC).[1][4] One study highlighted that the ethyl acetate (B1210297) fraction of Plumeria acutifolia stem bark, which contains this compound, was active against Escherichia coli with an MIC of 3.9 μg/ml.[3][6] Another study reported moderate antimicrobial activity of this compound against MDR gram-positive strains.[7]

Quantitative Antimicrobial Data

The following tables summarize the quantitative data from various studies, providing a comparative view of this compound's antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Fractions against Various Microorganisms

| Microorganism | Test Substance | MIC (μg/mL) | Reference |

| Escherichia coli | Ethyl acetate fraction of P. acutifolia | 3.9 | [3][6] |

| Syncephalastrum racemosum | Ethyl acetate fraction of P. acutifolia | 7.81 | [3][6] |

| Klebsiella pneumoniae (MDR) | 13-O-caffeoylthis compound (M5) | 64 | [4] |

| Escherichia coli O157:H7 (STEC) | 13-O-caffeoylthis compound (M5) | 32 | [4][7] |

| Enterococcus faecalis | Plumericin | Better than cloxacillin | [8] |

| Bacillus subtilis | Plumericin | Better than cloxacillin | [8] |

Note: MDR - Multidrug-Resistant, STEC - Shiga toxin-producing Escherichia coli. Some studies refer to fractions containing this compound or closely related compounds.

Table 2: Zone of Inhibition Data for this compound and Related Fractions

| Microorganism | Test Substance | Concentration | Zone of Inhibition (mm) | Reference |

| Escherichia coli O157:H7 (STEC) | Methanolic fraction (M-F) | Not Specified | 19 ± 1 | [4] |

| Klebsiella pneumoniae (MDR) | Methanolic fraction (M-F) | Not Specified | 12.66 ± 0.577 | [4] |

Note: Data on the zone of inhibition for pure this compound is often reported as being "wider" than the control (e.g., fluconazole) without specific numerical values in some of the reviewed literature.[1][5]

Mechanism of Action

The antimicrobial mechanism of this compound appears to be multifaceted, involving the downregulation of key virulence factors in pathogens and the modulation of the host inflammatory response.

Inhibition of Fungal Virulence

In Candida albicans, this compound has been shown to downregulate the expression of several crucial virulence genes.[1][5] These include:

-

ALS1 (Agglutinin-like sequence 1): A gene involved in adhesion and biofilm formation.[1]

-

Plb1 (Phospholipase B1): A gene encoding for an enzyme that contributes to host cell damage.[1]

-

Hyr1 (Hyphally regulated 1): A gene associated with hyphal formation, a key step in tissue invasion.[1]

By suppressing these genes, this compound interferes with the ability of C. albicans to adhere to host tissues, form biofilms, and transition to its more invasive hyphal form.[1] This suggests a potent anti-virulence strategy.

Modulation of Host Inflammatory Response

In a murine model of Candida albicans-induced dermatitis, treatment with this compound significantly reduced skin lesions and modulated the expression of pro-inflammatory cytokines and markers.[1][5] Specifically, this compound was found to decrease the expression of:

-

iNOS (Inducible nitric oxide synthase)

-

TNF-α (Tumor necrosis factor-alpha)

-

IL-1β (Interleukin-1 beta)

-